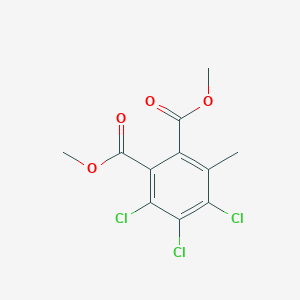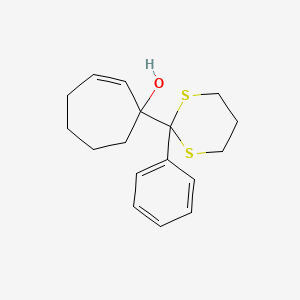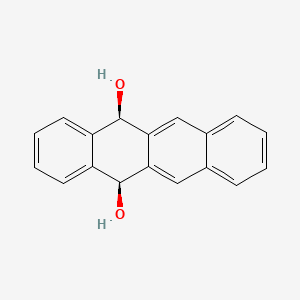
(5R,12S)-5,12-Dihydrotetracene-5,12-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R,12S)-5,12-Dihydrotetracene-5,12-diol is a complex organic compound characterized by its unique stereochemistry This compound belongs to the tetracene family, which is known for its polycyclic aromatic hydrocarbon structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R,12S)-5,12-Dihydrotetracene-5,12-diol typically involves multi-step organic reactions. One common method includes the reduction of tetracene derivatives followed by selective hydroxylation. The reaction conditions often require the use of strong reducing agents such as lithium aluminum hydride (LiAlH4) and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5R,12S)-5,12-Dihydrotetracene-5,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, (5R,12S)-5,12-Dihydrotetracene-5,12-diol is used as a precursor for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds with proteins and nucleic acids makes it a candidate for drug design and development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Its derivatives are investigated for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of (5R,12S)-5,12-Dihydrotetracene-5,12-diol involves its interaction with specific molecular targets. The hydroxyl groups enable the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R,12S)-5,12-Dimethyloctadecane: Another compound with similar stereochemistry but different functional groups.
(4S,5R,12S,17aS)-4-Methoxy-5,12-dimethyldodecahydro-1H,9H,13H-pyrrolo[2,1-c][1,8,4]dioxazacyclopentadecine-1,9,13-trione: A structurally related compound with additional functional groups.
Uniqueness
What sets (5R,12S)-5,12-Dihydrotetracene-5,12-diol apart is its specific arrangement of hydroxyl groups and its polycyclic aromatic structure. This combination of features gives it unique chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
65869-84-3 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(5S,12R)-5,12-dihydrotetracene-5,12-diol |
InChI |
InChI=1S/C18H14O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-10,17-20H/t17-,18+ |
Clé InChI |
AWOXJCLGPUJFAC-HDICACEKSA-N |
SMILES isomérique |
C1=CC=C2C=C3[C@H](C4=CC=CC=C4[C@H](C3=CC2=C1)O)O |
SMILES canonique |
C1=CC=C2C=C3C(C4=CC=CC=C4C(C3=CC2=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


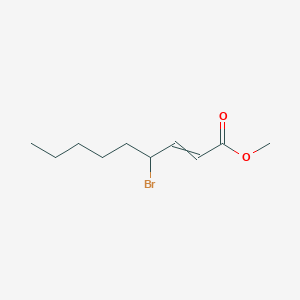
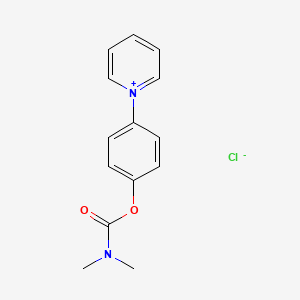

![1-{[(3,4-Dimethoxyphenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14473556.png)
![2-[2-(1H-Indol-2-yl)-2-(1H-indol-3-yl)ethyl]aniline](/img/structure/B14473557.png)
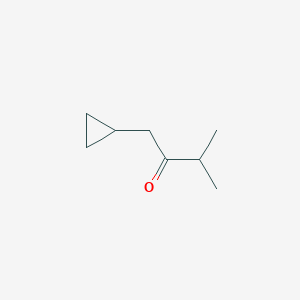
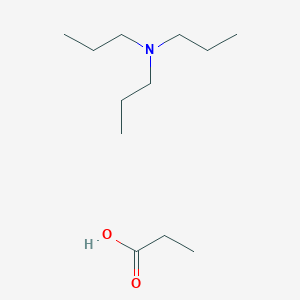
![Carbamic acid, [2-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14473591.png)
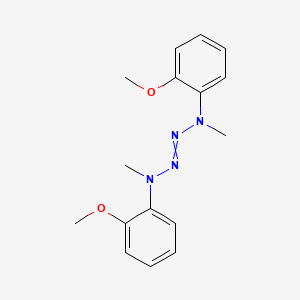

![N,N'-Dimethyl-N-{5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B14473613.png)
